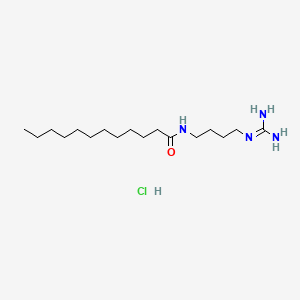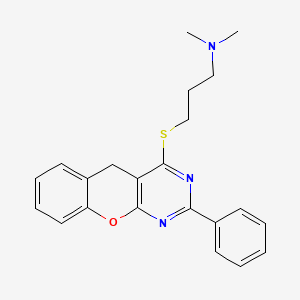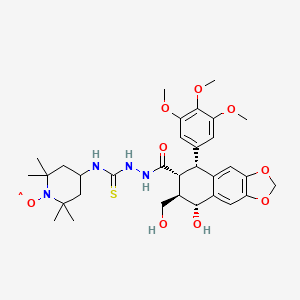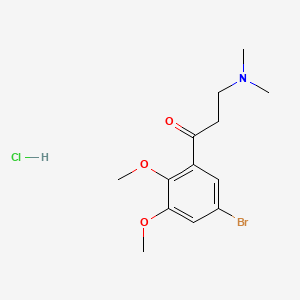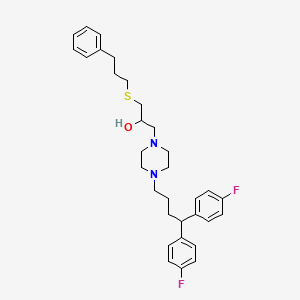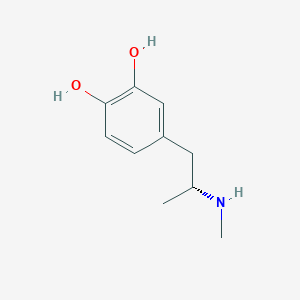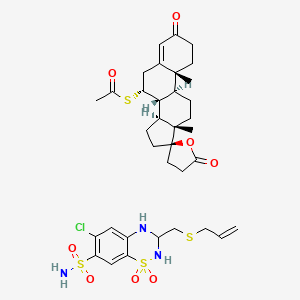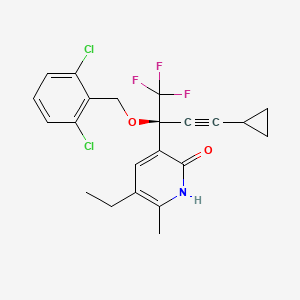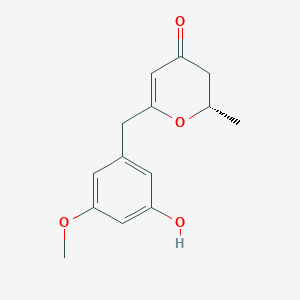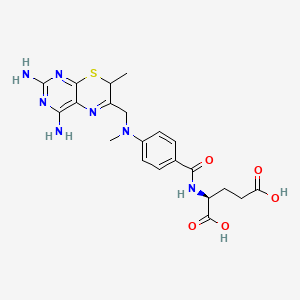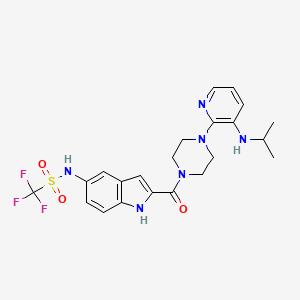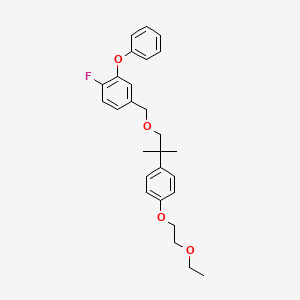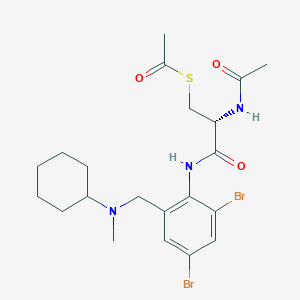
Propanamide, 2-(acetylamino)-3-(acetylthio)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate is a complex organic compound with a unique structure that includes bromine atoms, an acetyl group, and a cyclohexylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate typically involves multiple steps, including the introduction of bromine atoms and the acetylation of specific functional groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to a lower oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield new functional groups, while reduction may result in the formation of simpler compounds
Scientific Research Applications
Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cysteinanilide derivatives and brominated organic compounds. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Uniqueness
Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate is unique due to its specific combination of functional groups and bromine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
97290-43-2 |
|---|---|
Molecular Formula |
C21H29Br2N3O3S |
Molecular Weight |
563.3 g/mol |
IUPAC Name |
S-[(2R)-2-acetamido-3-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-3-oxopropyl] ethanethioate |
InChI |
InChI=1S/C21H29Br2N3O3S/c1-13(27)24-19(12-30-14(2)28)21(29)25-20-15(9-16(22)10-18(20)23)11-26(3)17-7-5-4-6-8-17/h9-10,17,19H,4-8,11-12H2,1-3H3,(H,24,27)(H,25,29)/t19-/m0/s1 |
InChI Key |
CFFUZEKSRMIVPL-IBGZPJMESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=O)C)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
Canonical SMILES |
CC(=O)NC(CSC(=O)C)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


